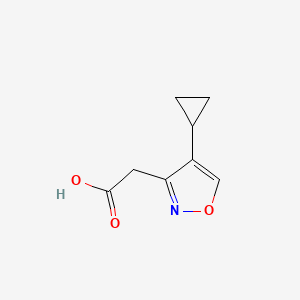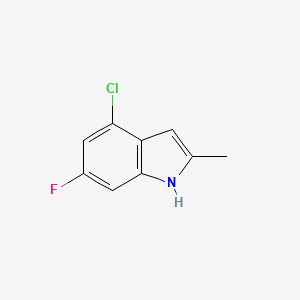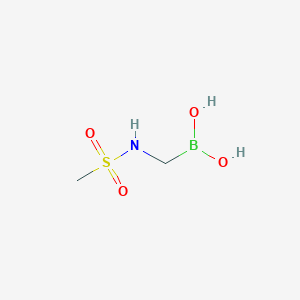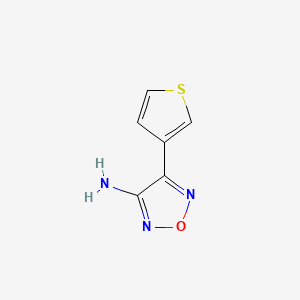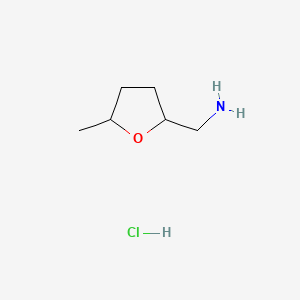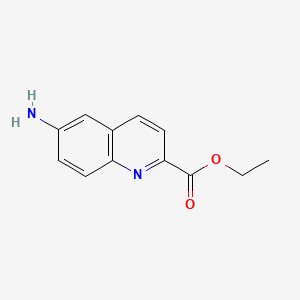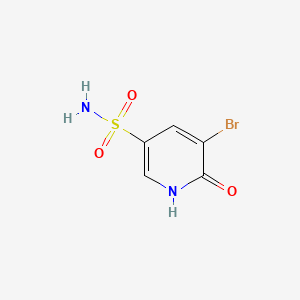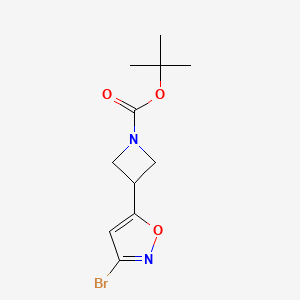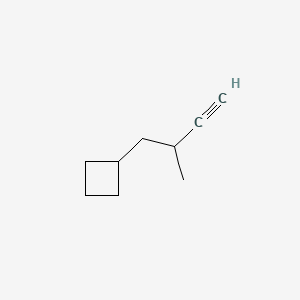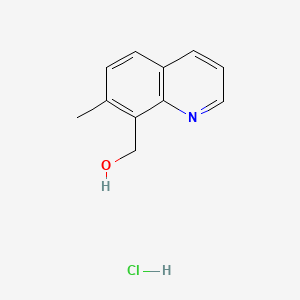
(7-Methylquinolin-8-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in various fields due to its unique chemical properties.
准备方法
The synthesis of (7-Methylquinolin-8-yl)methanol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Reduction: The 7-methylquinoline is reduced to 7-methylquinolin-8-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the conversion of 7-methylquinolin-8-ylmethanol to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
(7-Methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(7-Methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (7-Methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its quinoline core structure, which is known to interact with various biological molecules .
相似化合物的比较
(7-Methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used widely in the synthesis of various derivatives.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinolinic Acid: A neurotoxic compound derived from quinoline.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
(7-methylquinolin-8-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13;/h2-6,13H,7H2,1H3;1H |
InChI 键 |
WOOOKRUNCAJGSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


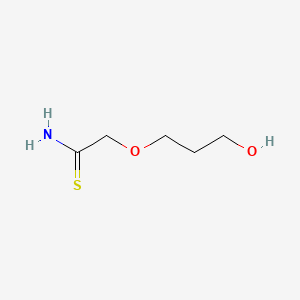
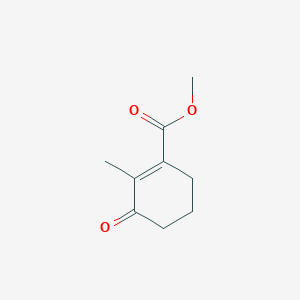
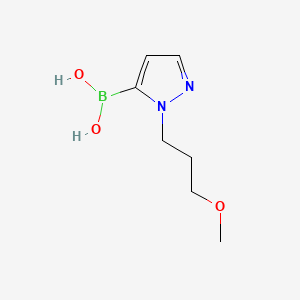
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
